molecular formula C19H18N2 B182716 4-(4-Dimethylaminostyryl)quinoline CAS No. 897-55-2

4-(4-Dimethylaminostyryl)quinoline

Cat. No. B182716
CAS RN: 897-55-2
M. Wt: 274.4 g/mol
InChI Key: CIXDQQGMRYRUQA-JXMROGBWSA-N
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Description

“4-(4-Dimethylaminostyryl)quinoline” is a chemical compound with the molecular formula C19H18N2 . It is a quinoline derivative, which is a class of compounds that have a wide range of applications in medicinal and synthetic organic chemistry .


Synthesis Analysis

The synthesis of quinoline and its derivatives has been a subject of interest in recent years. One method involves the use of α,β-unsaturated aldehydes . The review highlights the advances in this area over the past 15 years, with particular attention focused on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .


Molecular Structure Analysis

The molecular structure of “4-(4-Dimethylaminostyryl)quinoline” consists of 19 carbon atoms, 18 hydrogen atoms, and 2 nitrogen atoms . The compound has a molecular weight of 274.4 g/mol . The InChIKey for the compound is CIXDQQGMRYRUQA-JXMROGBWSA-N .


Physical And Chemical Properties Analysis

“4-(4-Dimethylaminostyryl)quinoline” is a colorless liquid . It has a molecular weight of 274.37 . The compound is composed of a large number of hydrophobic carbon chains, making it sparingly soluble in water .

Scientific Research Applications

Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry and are used in the synthesis of biologically and pharmaceutically active compounds .

  • Pharmaceutical Applications

    • Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry .
    • They have a broad spectrum of bio-responses, including anticancer , antioxidant , anti-inflammatory , antimalarial , anti-SARS-CoV-2 , and antituberculosis activities .
    • Quinoline-based compound 37 was designed and reported to be a potent anti-cancer agent against breast, lung, and CNS tumors .
  • Synthetic Organic Chemistry

    • Quinoline is an essential scaffold for leads in drug discovery .
    • A wide range of synthesis protocols have been reported for the construction of this scaffold .
    • Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are useful for the construction and functionalization of this compound .
  • Photovoltaic Applications

    • Quinoline derivatives have gained popularity in third-generation photovoltaic applications .
    • They are used in the construction of photovoltaic cells .
    • The properties of quinoline derivatives for photovoltaic applications include absorption spectra, energy levels, and other achievements presented by the authors .
    • Various methods for testing the compounds for application are outlined, and the implementation of quinoline derivatives in photovoltaic cells is presented .
    • Their architecture and design are described, and also, the performance for polymer solar cells and dye-synthesized solar cells was highlighted .
  • Organic Light-Emitting Diodes (OLEDs)

    • Quinoline derivatives are good materials for the emission layer of organic light-emitting diodes (OLEDs) .
    • They are also used in transistors .
  • Biomedical Applications

    • Quinoline derivatives are being considered as materials for biomedical applications .
  • Industrial Chemistry

    • Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry .
    • They play a major role in medicinal chemistry and are used in the synthesis of biologically and pharmaceutically active compounds .
  • Chemical Synthesis

    • Quinoline derivatives like “4-(4-Dimethylaminostyryl)quinoline” are often used in chemical synthesis .
    • They can serve as building blocks in the synthesis of complex molecules .
  • Material Science

    • Quinoline derivatives have been used in material science .
    • They have been used in the development of new materials with unique properties .
  • Environmental Science

    • Quinoline and its derivatives have been studied for their environmental impact .
    • They have been used in studies related to pollution and environmental contamination .
  • Agriculture

    • Some quinoline derivatives have been used in agriculture .
    • They have been used in the development of new pesticides and herbicides .
  • Food Industry

    • Quinoline derivatives have been used in the food industry .
    • They have been used in the development of new food additives and preservatives .
  • Cosmetics

    • Quinoline derivatives have been used in the cosmetics industry .
    • They have been used in the development of new cosmetic products .

Safety And Hazards

“4-(4-Dimethylaminostyryl)quinoline” is a poison by intravenous route. It has experimental reproductive effects and is a questionable carcinogen with experimental neoplastigenic data. When heated to decomposition, it emits toxic fumes of NOx .

properties

IUPAC Name

N,N-dimethyl-4-[(E)-2-quinolin-4-ylethenyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2/c1-21(2)17-11-8-15(9-12-17)7-10-16-13-14-20-19-6-4-3-5-18(16)19/h3-14H,1-2H3/b10-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIXDQQGMRYRUQA-JXMROGBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC2=CC=NC3=CC=CC=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/C2=CC=NC3=CC=CC=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2061270
Record name Benzenamine, N,N-dimethyl-4-[2-(4-quinolinyl)ethenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2061270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Dimethylaminostyryl)quinoline

CAS RN

897-55-2
Record name 4-(4-Dimethylaminostyryl)quinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000897552
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(4-DIMETHYLAMINOSTYRYL)QUINOLINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4236
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenamine, N,N-dimethyl-4-[2-(4-quinolinyl)ethenyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenamine, N,N-dimethyl-4-[2-(4-quinolinyl)ethenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2061270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(P-DIMETHYLAMINOSTYRYL)QUINOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68S3S367YF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 4-(4-DIMETHYLAMINOSTYRYL)QUINOLINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5518
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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